Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)-
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Overview
Description
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group and a hydroxyphenyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- typically involves the reaction of 2-hydroxyaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-hydroxyaniline, diethylamine, acetic anhydride.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: 2-hydroxyaniline is first reacted with diethylamine to form an intermediate, which is then acetylated using acetic anhydride to yield Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the diethylamino group.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: Contains a similar diethylamino and hydroxyphenyl structure but with a different backbone.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- is unique due to the presence of both the diethylamino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a broader range of chemical reactions and exhibit diverse pharmacological properties compared to its analogs.
Properties
CAS No. |
85234-68-0 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)9-12(16)13-10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16) |
InChI Key |
BYBLRKKHUXIFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
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